Lisavanbulin dihydrochloride, also known as BAL101553, is a novel small molecule that functions as a microtubule destabilizer. It is primarily investigated for its potential antitumor activity, particularly in the treatment of glioblastoma and other solid tumors. This compound is designed to interfere with microtubule dynamics, which are crucial for cell division and stability.
Lisavanbulin dihydrochloride is classified as a small molecule therapeutic agent. It is derived from the synthetic compound BAL-27862 and is recognized for its ability to disrupt microtubule assembly and stability, leading to cell cycle arrest and apoptosis in cancer cells. The compound has been evaluated in various clinical trials, particularly focusing on its safety and efficacy in combination with radiation therapy.
The synthesis of Lisavanbulin dihydrochloride involves several chemical transformations to produce the final product from its precursors. Although specific synthetic routes may vary, they generally include the following steps:
The detailed synthetic pathway may not be explicitly outlined in available literature but generally follows established organic synthesis techniques.
Lisavanbulin dihydrochloride has a specific molecular structure characterized by its unique arrangement of atoms that contribute to its biological activity. The molecular formula is C₁₃H₁₅Cl₂N₄O₂S, with a molecular weight of approximately 360.25 g/mol.
Lisavanbulin dihydrochloride acts primarily through its interaction with tubulin, leading to the destabilization of microtubules. The relevant chemical reactions include:
Experimental studies have shown that Lisavanbulin can effectively disrupt microtubule dynamics in cancer cells, contributing to its antitumor effects.
The mechanism of action of Lisavanbulin dihydrochloride involves several key processes:
These mechanisms have been validated through preclinical studies demonstrating significant antitumor activity against various cancer types.
Relevant data regarding these properties are crucial for understanding how Lisavanbulin can be effectively formulated for therapeutic use.
Lisavanbulin dihydrochloride is primarily investigated for:
The ongoing research aims to establish optimal dosing regimens and assess long-term outcomes associated with Lisavanbulin treatment in various cancer types.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3